![molecular formula C9H7ClNO3- B079361 2-[(Chloroacetyl)amino]benzoic acid CAS No. 14422-49-2](/img/structure/B79361.png)
2-[(Chloroacetyl)amino]benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis of Similar Compounds : Although not directly about 2-[(Chloroacetyl)amino]benzoic acid, the synthesis of related compounds such as 2-chloro-6-amino-benzoic acid has been described, involving multiple steps like reduction, acylation, oxidization, and hydrolysis, achieving a total yield of 61.5% and product purity of 95% after recrystallization (Qu Jian, 2007).
Molecular Structure Analysis
- Structural Features : Studies on compounds like 2-amino-5-chloropyridine–benzoic acid provide insights into molecular structure, showing how the carboxyl group of benzoic acid can twist away from its attached ring, affecting how molecules interact through hydrogen bonds (M. Hemamalini & H. Fun, 2010).
Chemical Reactions and Properties
- Reactions with Other Compounds : Investigations into compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of 2-[(Chloroacetyl)amino]benzoic acid, reveal insights into potential chemical reactions and properties, such as polymorphism and cocrystal salt formation (Yunping Zhoujin et al., 2022).
Physical Properties Analysis
- Crystal Structure and Physical Form : The crystal structure of related compounds like 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid can inform about the physical properties of similar molecules, like how molecules form hydrogen-bonded cyclic dimers (C. Kennard, G. Smith, & G. Katekar, 1982).
Chemical Properties Analysis
- Functional Group Reactions and Stability : Analyses of benzoic acid derivatives, including their reaction pathways and stability, are critical in understanding the chemical properties of 2-[(Chloroacetyl)amino]benzoic acid. Studies on similar compounds offer insights into these aspects (Shangda Li et al., 2016).
Applications De Recherche Scientifique
1. Antimicrobial Application
- Summary of Application: 2-amino benzoic acid derivatives, including 2-[(Chloroacetyl)amino]benzoic acid, have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . The compounds were found to be bacteriostatic and fungistatic in action .
- Methods of Application: The compounds were synthesized and their antimicrobial activity was evaluated in vitro . QSAR (Quantitative Structure-Activity Relationship) studies were performed to develop one target and multi-target models .
- Results or Outcomes: The results indicated that the multi-target model was effective in describing the antimicrobial activity and demonstrated the effect of structural parameters such as LUMO, 3 χ v, and W on the antimicrobial activity of 2-amino benzoic acid derivatives .
2. Local Anesthetic Application
- Summary of Application: Local anesthetics, including 2-[(Chloroacetyl)amino]benzoic acid, are used in stomatology, ophthalmology, gynecology, and surgery to temporarily relieve pain . They act on nerve endings or around nerve trunks, and combine with specific sodium ion (Na+) channel sites on the nerve membrane .
- Methods of Application: Local anesthetics affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . They decrease the excitability of nerve membranes, but have no effect on their resting potential .
- Results or Outcomes: Local anesthetics temporarily eliminate local sensation (mainly pain sensation) under the condition of consciousness . They are convenient for local surgical operations and treatments .
Propriétés
IUPAC Name |
2-[(2-chloroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPEGBSNZHDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Chloroacetyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



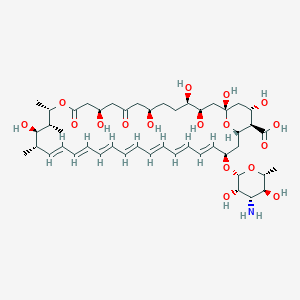
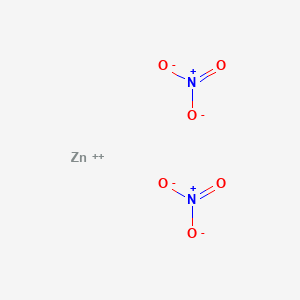
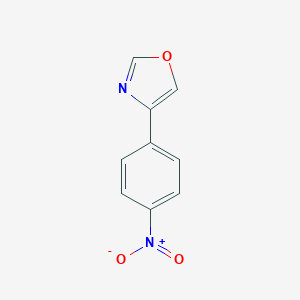
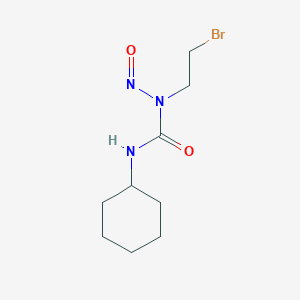





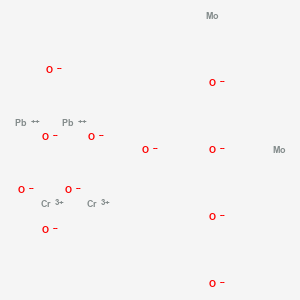


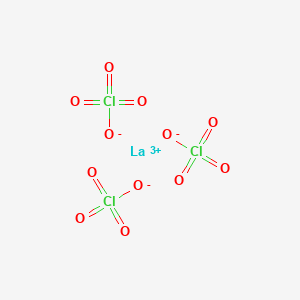
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)